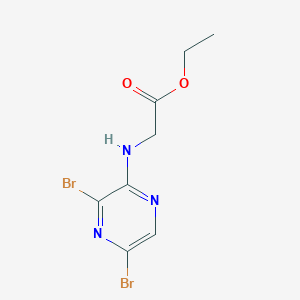

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate

Cat. No. B2364817

Key on ui cas rn:

1228013-60-2

M. Wt: 338.987

InChI Key: ZLTDABKISAGHGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09193692B2

Procedure details

A 2000 mL 3-necked round bottomed flask was charged with 2-amino-3,5-dibromopyrazine (172 g, 680 mmol) in dimethylformamide (860 mL) and cooled to 0-5° C. Cesium carbonate (288 g, 884 mmol) was added in one portion followed by the portion-wise addition of ethyl chloroacetate (87 mL, 816 mmol). The solution was allowed to warm to 20-25° C. then heated to 55° C. (exotherm observed, max temperature observed 76° C.). Once the internal reaction temperature subsided to 65° C. the reaction was heated at 65° C. for ˜4 h. The reaction was cooled to 20-25° C. and filtered through filter paper to remove inorganic salts and the solid was washed with dimethylformamide (3 vol). The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water) and the slurry was allowed to agitate for 12-24 h. The resulting brown solid was isolated following filtration and washed with water (10 vol) and air-dried. Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol). Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added and the mixture was heated at reflux for 1 h. After cooling to rt, the charcoal was removed over a Celite bed and the filtrate was concentrated to dryness. The crude was dissolved in ethyl acetate (576 mL, 2.5 vol) and concentrated to a thick slurry. A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added and the mixture was stirred at rt for 30-60 min. The product was collected by filtration, washed with heptane (2-3 vol) and dried under high vacuum at 35-40° C. for 16 h to afford the desired compound as an off-white solid (109 g, 47% yield). A second crop was isolated from the mother liquor as follows: the filtrate was concentrated to give a crude oil. Ethyl acetate (1 vol.) was added. The resulting solution was seeded with previously isolated product and cooled at 0-5° C. for 1 h. The resulting solid was collected by filtration and washed with cold ethyl acetate:heptane (1:1 mixture, <1 vol). The solid was dried as described previously and combined with the first crop to provide the title compound (132 g, 57% total yield). MS (ESI) m/z 337.8 [M−1]+, 339.8 [M+1]+, 341.8 [M+3]+.

Name

Cesium carbonate

Quantity

288 g

Type

reactant

Reaction Step Two

Name

Yield

47%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CN(C)C=O>[Br:8][C:7]1[C:2]([NH:1][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:3][CH:4]=[C:5]([Br:9])[N:6]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

172 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(N=C1Br)Br

|

|

Name

|

|

|

Quantity

|

860 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

Cesium carbonate

|

|

Quantity

|

288 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

Step Three

|

Name

|

|

|

Quantity

|

87 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to agitate for 12-24 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 20-25° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then heated to 55° C. (exotherm observed, max temperature observed 76° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsided to 65° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 65° C. for ˜4 h

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 20-25° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

through filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove inorganic salts

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with dimethylformamide (3 vol)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown solid was isolated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (10 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to rt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the charcoal was removed over a Celite bed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude was dissolved in ethyl acetate (576 mL, 2.5 vol)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a thick slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at rt for 30-60 min

|

|

Duration

|

45 (± 15) min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (2-3 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum at 35-40° C. for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

18 (± 6) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C(=NC=C(N1)Br)NCC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 109 g | |

| YIELD: PERCENTYIELD | 47% | |

| YIELD: CALCULATEDPERCENTYIELD | 47.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |